molecular formula C23H16F3N3O4S B2748609 Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-39-2

Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2748609
M. Wt: 487.45
InChI Key: BYAIVLPLZMAGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H16F3N3O4S and its molecular weight is 487.45. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-inflammatory and Analgesic Activities: Research on heterocyclic compounds has led to the synthesis of ethyl esters with significant analgesic activity. These compounds were tested for their anti-inflammatory, analgesic, and ulcerogenic actions as well as their ability to inhibit prostaglandin biosynthesis, showing promise in the development of new analgesic drugs (Abignente et al., 1990).
  • Herbicidal Activities: Novel pyridazine derivatives, including compounds with the trifluoromethylphenyl group, have shown herbicidal activities, demonstrating potential in agricultural applications. These compounds were effective against dicotyledonous plants and exhibited comparable or superior activity to commercial herbicides (Xu et al., 2008).
  • Antimicrobial Evaluation: New pyrimidine derivatives synthesized from related compounds have been evaluated for their antimicrobial properties, contributing to the search for new antimicrobial agents (Farag et al., 2008).

Synthesis and Chemical Properties

  • Microwave-Assisted Synthesis: The use of microwave irradiation has facilitated the synthesis of new tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives, showcasing the advantages of microwave-assisted synthesis in organic chemistry (Abdalha et al., 2011).
  • Quinazoline Derivatives as Antimicrobial Agents: The synthesis of new quinazoline derivatives has been explored, highlighting their potential as antimicrobial agents. These compounds were tested against a variety of bacteria and fungi, showing promising results (Desai et al., 2007).

Potential Therapeutic Applications

  • Acetylcholinesterase Inhibitors: Pyridazine analogues have been designed and synthesized as acetylcholinesterase inhibitors, which are relevant for the treatment of diseases like Alzheimer's. These studies involve structural modifications to optimize inhibitory activity and selectivity (Contreras et al., 2001).

properties

IUPAC Name

ethyl 4-oxo-3-phenyl-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O4S/c1-2-33-22(32)18-15-12-34-20(17(15)21(31)29(28-18)13-8-4-3-5-9-13)27-19(30)14-10-6-7-11-16(14)23(24,25)26/h3-12H,2H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAIVLPLZMAGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.